

Anthranilic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anthranilic acid**

Cat. No.: **B10759529**

[Get Quote](#)

An in-depth exploration of the synthesis, functional groups, and therapeutic potential of **anthranilic acid** derivatives in modern drug discovery.

Introduction

Anthranilic acid, a simple aromatic amine and carboxylic acid, serves as a privileged scaffold in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents with a broad spectrum of biological activities. The inherent structural features of the **anthranilic acid** core, namely the amino and carboxylic acid functional groups, provide convenient handles for chemical modification, allowing for the generation of large and diverse compound libraries. This versatility has made **anthranilic acid** derivatives a cornerstone in the development of drugs for inflammatory diseases, cancer, microbial infections, and neurological disorders. This technical guide provides a comprehensive overview of **anthranilic acid** derivatives, focusing on their functional groups, synthesis, biological activities, and their role in modulating key signaling pathways.

Core Structure and Functional Groups

The fundamental structure of **anthranilic acid** consists of a benzene ring substituted with an amino group and a carboxylic acid group at the ortho position (2-aminobenzoic acid).^[1] This arrangement imparts amphoteric properties to the molecule.^[1] The reactivity of both the amino and carboxylic acid groups allows for a wide range of chemical modifications, leading to the synthesis of various derivatives such as amides, esters, and heterocyclic compounds.^[2] The nature and position of substituents on the aromatic ring and modifications of the core functional

groups significantly influence the physicochemical properties and biological activities of the resulting derivatives.

Synthesis of Anthranilic Acid Derivatives

The synthesis of **anthranilic acid** derivatives can be achieved through various chemical reactions targeting the amino and carboxylic acid functionalities, as well as the aromatic ring.

General Synthetic Strategies:

- N-Acylation/Arylation: The amino group can be readily acylated or arylated to form amides. This is a common strategy in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.^[3]
- Esterification: The carboxylic acid group can be converted to esters, which can alter the pharmacokinetic properties of the parent molecule.
- Heterocycle Formation: The ortho positioning of the amino and carboxylic acid groups facilitates the synthesis of various fused heterocyclic systems, such as quinazolinones, benzodiazepines, and benzoxazinones, which are scaffolds for many biologically active compounds.^[4]
- Substitution on the Aromatic Ring: The benzene ring can be substituted with various functional groups (e.g., halogens, nitro groups) to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.

Key Functional Groups and Their Influence on Biological Activity

The biological activity of **anthranilic acid** derivatives is intricately linked to the nature of their functional groups.

- Amide Derivatives: A large number of biologically active **anthranilic acid** derivatives are amides. For instance, N-phenylanthranilic acid derivatives are well-known for their anti-inflammatory properties. The substituents on the N-phenyl ring play a crucial role in determining the potency and selectivity of these compounds.

- Diamide Derivatives: **Anthranilic acid** diamides have shown potential as P-glycoprotein inhibitors, which could be beneficial in overcoming multidrug resistance in cancer.[3]
- Sulfonamide Derivatives: The incorporation of a sulfonamide group can lead to compounds with antimicrobial and anticancer activities.[5]
- Heterocyclic Derivatives: Fusion of the **anthranilic acid** core with heterocyclic rings often results in compounds with enhanced biological activity and novel mechanisms of action.

Physicochemical and Biological Properties of Selected Anthranilic Acid Derivatives

The following tables summarize key quantitative data for a selection of **anthranilic acid** derivatives, highlighting their physicochemical properties and biological activities.

Table 1: Physicochemical Properties of **Anthranilic Acid** and its Derivatives

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Solubility in Water	logP
Anthranilic Acid	C ₇ H ₇ NO ₂	137.14	146-148	5.72 g/L at 25 °C	1.21
Mefenamic Acid	C ₁₅ H ₁₅ NO ₂	241.29	230	Sparingly soluble	5.12
Flufenamic Acid	C ₁₄ H ₁₀ F ₃ NO ₂	281.23	132-135	Sparingly soluble	5.69
Niflumic Acid	C ₁₃ H ₉ F ₃ N ₂ O ₂	282.22	204	Sparingly soluble	4.93

Data compiled from various sources.[6][7]

Table 2: Biological Activity of Selected **Anthranilic Acid** Derivatives

Compound	Target/Activity	IC ₅₀ / % Inhibition	Cell Line/Organism
5-Nitro-substituted sulfonamide	Cytotoxicity	IC ₅₀ : 15.71 µg/mL	MOLT-3
4-Methoxy-substituted sulfonamide	Antifungal	25-50% inhibition at 4 µg/mL	C. albicans
Compound 5 (a pyrazoline derivative)	Anti-inflammatory	51.05% inhibition	Carrageenan-induced rat paw edema
Methyl anthranilate	Antiandrogenic	-	Prostate cancer cells
Various N-phenyl anthranilic acid derivatives	Anti-inflammatory	e.g., Compound 29: 68.54% inhibition	Carrageenan-induced rat paw edema

Data compiled from various sources.[\[2\]](#)[\[5\]](#)[\[8\]](#)

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of novel compounds. Below are representative protocols for the synthesis of **anthranilic acid** derivatives.

Protocol 1: Synthesis of 5-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5'-ylmethyl) Anthranilic Acid

This multi-step synthesis involves bromination of **anthranilic acid**, followed by reaction with ethyl chloroacetate, semicarbazide hydrochloride, and subsequent cyclization.

- **Bromination of Anthranilic Acid:** **Anthranilic acid** is reacted with bromine to yield **5-bromoanthranilic acid**.
- **Reaction with Ethyl Chloroacetate:** The resulting 5-bromo**anthranilic acid** is reacted with ethyl chloroacetate to produce **5-bromo-N-(ethylacetato)anthranilic acid**.
- **Formation of Semicarbazide Derivative:** The product from the previous step is reacted with semicarbazide hydrochloride to yield **5-Bromo-N-(semicarbazido carbonyl methyl)**

anthranilic acid.

- Dehydration and Cyclization: The semicarbazide derivative is dehydrated using sulfuric acid to afford the final product, 5-Bromo-N-(2'-amino-1',3',4'-oxadiazol-5'-ylmethyl) **anthranilic acid**.[9]

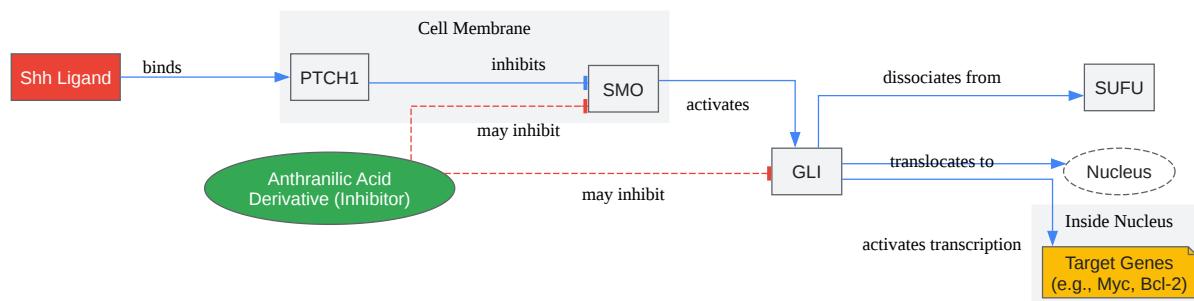
Protocol 2: Synthesis of N-Substituted Anthranilic Acid Amides

This protocol describes a general method for the synthesis of amide derivatives.

- Activation of Carboxylic Acid: The carboxylic acid group of a substituted **anthranilic acid** is activated, for example, using a coupling reagent like 1,1'-carbonyldiimidazole (CDI).
- Amide Bond Formation: The activated **anthranilic acid** is then reacted with a primary or secondary amine to form the corresponding amide derivative.
- Purification: The crude product is purified using techniques such as recrystallization or column chromatography.[10]

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical methods:

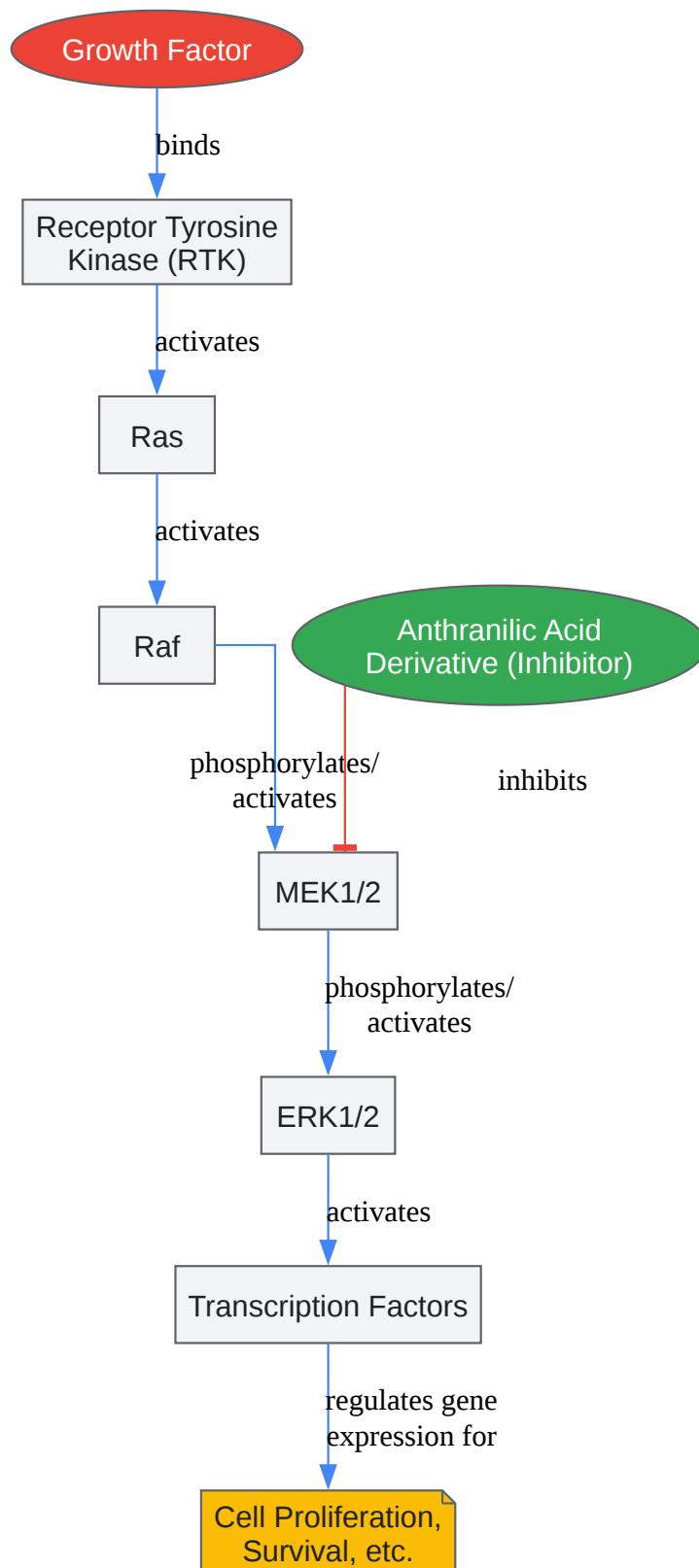

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To determine the chemical structure and connectivity of atoms.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H).[9]
- Mass Spectrometry (MS): To determine the molecular weight of the compound.
- Melting Point Analysis: To assess the purity of the synthesized compound.[9]
- Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

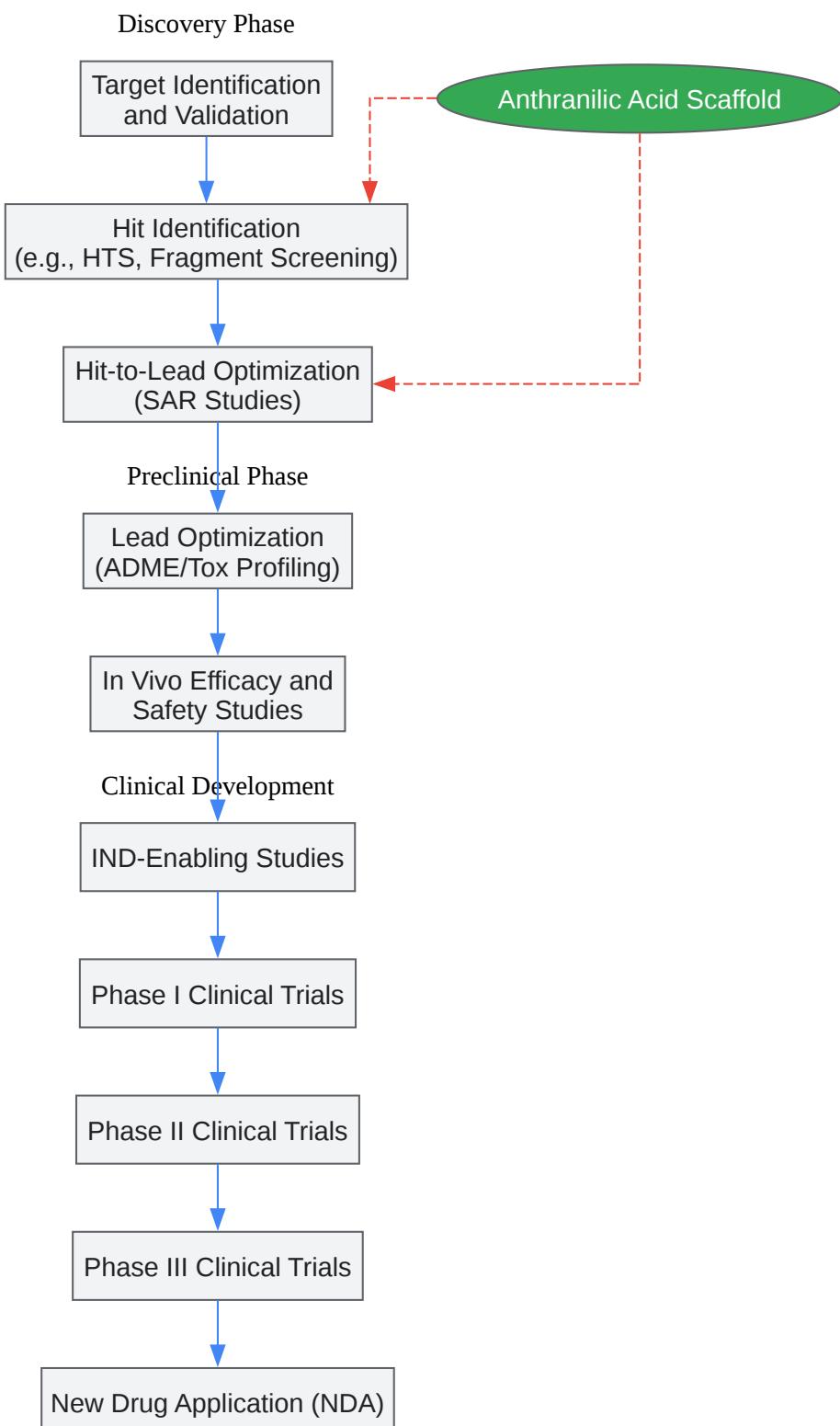
Signaling Pathways and Mechanisms of Action

Anthranilic acid derivatives exert their biological effects by modulating various cellular signaling pathways.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[11][12] Some **anthranilic acid** derivatives have been investigated as inhibitors of this pathway. The canonical Hh pathway involves the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then leads to the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[11]


[Click to download full resolution via product page](#)


Caption: Inhibition of the Hedgehog signaling pathway by **anthranilic acid** derivatives.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade is a key pathway that regulates cell proliferation, differentiation, and survival.[13] The Ras-Raf-MEK-ERK pathway is a well-characterized MAPK cascade.[14]

Dysregulation of this pathway is a hallmark of many cancers. Certain N-aryl **anthranilic acid** derivatives have been identified as inhibitors of MEK1/2, key kinases in this pathway.[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthranilic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. Showing Compound Anthranilic acid (FDB000896) - FooDB [foodb.ca]
- 8. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijddr.in [ijddr.in]
- 10. mdpi.com [mdpi.com]
- 11. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 12. Clinical experience with Hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [Anthranilic Acid Derivatives: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10759529#anthranilic-acid-derivatives-and-their-functional-groups>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com